![molecular formula C15H22N2O B5016580 N-methyl-1-(2-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5016580.png)
N-methyl-1-(2-methylbenzyl)-4-piperidinecarboxamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that introduce specific functional groups to achieve desired properties. For instance, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides showcases a method to produce compounds with positive inotropic activity, indicating a complex synthesis process that could be adapted for N-methyl-1-(2-methylbenzyl)-4-piperidinecarboxamide (Liu et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by X-ray crystallography, providing detailed insights into their three-dimensional conformations. For example, the study of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime elucidates its monoclinic crystal system and the nonplanar nature of the molecule, which could be similar in this compound (Si-jia, 2011).
Chemical Reactions and Properties
Chemical reactions involving these compounds are diverse, including Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation, as demonstrated in the synthesis of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone (Si-jia, 2012). These reactions underline the chemical versatility and reactivity of the compound's structure.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application. The detailed crystallographic analysis provides insights into intermolecular interactions, which are essential for understanding the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and interactions with biological targets, are key areas of interest. For example, the study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor highlights its potential biological interactions, which could be relevant for understanding the chemical properties of this compound (Shim et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withamine oxidase [flavin-containing] B . This enzyme plays a crucial role in the metabolism of biogenic amines in the brain and peripheral tissues.
Mode of Action
It’s suggested that the compound might participate in reactions with a high energy barrier that must be surmounted by suitable electrophilic–nucleophilic interactions . The global electronic flux from the strong nucleophilic compound to the electrophilic target is predicted .
Pharmacokinetics
Similar compounds have been found to have a boiling point of 19646° C at 760 mmHg , and a density of 0.92 g/mL , which could potentially impact its bioavailability.
Result of Action
It’s suggested that the compound might participate in reactions leading to the formation of new covalent bonds .
properties
IUPAC Name |
N-methyl-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-5-3-4-6-14(12)11-17-9-7-13(8-10-17)15(18)16-2/h3-6,13H,7-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGKPVGRNNESBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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